REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:10][CH3:11])([CH2:6][CH2:7][C:8]#[N:9])[CH2:4][OH:5])[CH3:2].C(Cl)(=O)C(Cl)=O>CS(C)=O>[CH2:10]([C:3]([CH:4]=[O:5])([CH2:1][CH3:2])[CH2:6][CH2:7][C:8]#[N:9])[CH3:11]
|
Name
|
2,2-Diethyl-4-cyanobutanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)(CCC#N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CCC#N)(CC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |